N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
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Overview
Description
ent-LP 99: is a chemical compound known as a negative control for LP 99. It is a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9. The chemical name for ent-LP 99 is N-[(2S,3R)-2-(4-Chlorophenyl)-1-(1,2-dihydro-1,4-dimethyl-2-oxo-7-quinolinyl)-6-oxo-3-piperidinyl]-2-methyl-1-propanesulfonamide .
Preparation Methods
The synthesis of ent-LP 99 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: This step involves the addition of the piperidine moiety to the quinoline core.
Industrial production methods for ent-LP 99 are not widely documented, as it is primarily used in research settings.
Chemical Reactions Analysis
ent-LP 99 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ent-LP 99 is primarily used in scientific research as a negative control for LP 99. Its applications include:
Chemistry: Used to study the interactions of bromodomain-containing proteins with other molecules.
Biology: Helps in understanding the role of BRD7 and BRD9 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving bromodomain-containing proteins.
Industry: Used in the development of new chemical probes and inhibitors for research purposes
Mechanism of Action
ent-LP 99 exerts its effects by selectively inhibiting the bromodomain-containing proteins BRD7 and BRD9. These proteins are involved in the regulation of gene expression through their interactions with acetylated histones. By inhibiting these interactions, ent-LP 99 can modulate the expression of specific genes and pathways involved in various cellular processes .
Comparison with Similar Compounds
ent-LP 99 is similar to LP 99, but it serves as a negative control, meaning it does not exhibit the same inhibitory activity. Other similar compounds include:
LP 99: A selective inhibitor of BRD7 and BRD9 with higher potency.
JQ1: Another bromodomain inhibitor with a broader range of targets.
ent-LP 99 is unique in its role as a negative control, providing a valuable tool for validating the specificity and efficacy of LP 99 and other bromodomain inhibitors.
Properties
IUPAC Name |
N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRREOUMKACNJ-GJZUVCINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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